molecular formula C14H26O3 B12564920 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane CAS No. 189458-04-6

2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane

Cat. No.: B12564920
CAS No.: 189458-04-6
M. Wt: 242.35 g/mol
InChI Key: GLYZJLRLLOPTBB-UHFFFAOYSA-N
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Description

2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane typically involves the reaction of 9-(hydroxymethyl)nonanol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxide ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted epoxides

Scientific Research Applications

2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane involves the opening of the epoxide ring, which can react with various nucleophiles. This reactivity is due to the strained three-membered ring structure, making it highly susceptible to nucleophilic attack. The molecular targets include hydroxyl and amino groups, leading to the formation of stable covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane is unique due to its long alkyl chain, which imparts flexibility and hydrophobicity to the resulting polymers. This makes it particularly useful in applications requiring materials with specific mechanical and chemical properties.

Properties

CAS No.

189458-04-6

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

2-[9-(oxiran-2-ylmethoxy)nonyl]oxirane

InChI

InChI=1S/C14H26O3/c1(2-4-6-8-13-11-16-13)3-5-7-9-15-10-14-12-17-14/h13-14H,1-12H2

InChI Key

GLYZJLRLLOPTBB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCCCCCOCC2CO2

Origin of Product

United States

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